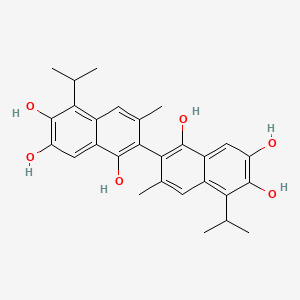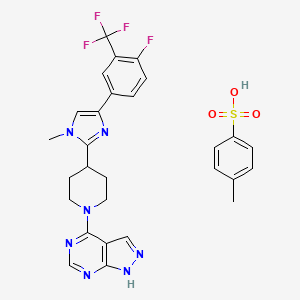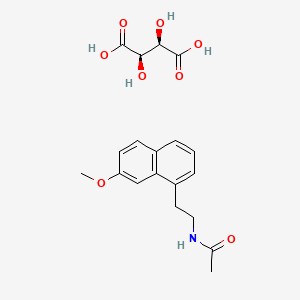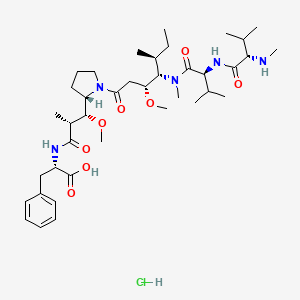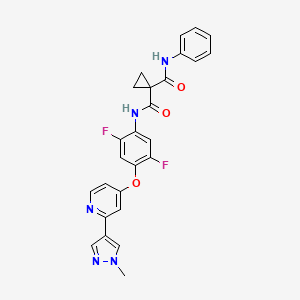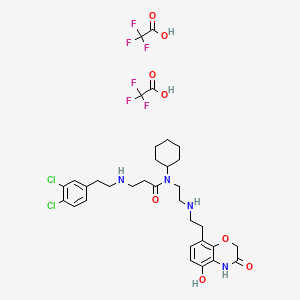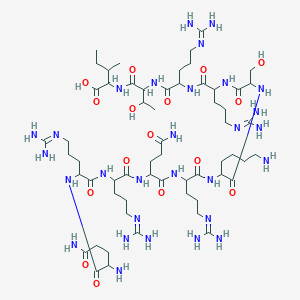
H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH is a peptide that has gained significant attention in the field of scientific research due to its potential applications. This peptide is a synthetic analog of the human growth hormone-releasing hormone (GHRH), which plays an essential role in regulating human growth and metabolism.
Mécanisme D'action
The mechanism of action of H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH involves the activation of the H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH receptor, which is located on the surface of the pituitary gland cells. This activation leads to the production and secretion of growth hormone. H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH has been shown to have a higher affinity for the H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH receptor than the endogenous H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH, leading to a more potent stimulation of growth hormone secretion.
Biochemical and Physiological Effects
H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH has various biochemical and physiological effects, including the stimulation of growth hormone secretion, increased muscle mass, and reduced body fat. This peptide has also been shown to improve bone density and cognitive function. Moreover, H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH has been shown to have anti-inflammatory and antioxidant properties, which may have beneficial effects on various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This peptide is also relatively inexpensive compared to other growth hormone-releasing peptides. However, one of the limitations of using H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH in lab experiments is its short half-life, which may require frequent administration to maintain its effects.
Orientations Futures
There are several future directions for the research on H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH. One of the directions is the development of more potent and selective analogs of this peptide. Another direction is the investigation of the long-term effects of H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH on growth hormone secretion, metabolism, and aging. Additionally, the potential therapeutic applications of H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH in various diseases, such as obesity, diabetes, and neurodegenerative disorders, need to be explored further.
Conclusion
In conclusion, H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH is a synthetic analog of H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH with various scientific research applications. This peptide has been shown to stimulate growth hormone secretion, improve muscle mass, reduce body fat, and have anti-inflammatory and antioxidant properties. The synthesis method of H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH involves the SPPS technique. However, the short half-life of this peptide is a limitation for its use in lab experiments. Future research directions include the development of more potent and selective analogs and the investigation of the long-term effects and potential therapeutic applications of H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH.
Méthodes De Synthèse
The synthesis method of H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH involves the solid-phase peptide synthesis (SPPS) technique. This method involves the sequential addition of protected amino acids to a solid support resin, followed by deprotection and cleavage of the peptide from the resin. The protected amino acids used in the synthesis of H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH are Fmoc-Gln(Trt)-Arg(Pbf)-Arg(Pbf)-Gln(Trt)-Arg(Pbf)-Lys(Boc)-Ser(tBu)-Arg(Pbf)-Arg(Pbf)-Thr(tBu)-Ile-OH. The final product is obtained after purification using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH has various scientific research applications, including the study of growth hormone secretion, metabolism, and aging. This peptide is used as a diagnostic tool for assessing the growth hormone deficiency in children and adults. It is also used in the treatment of growth hormone deficiency and other related disorders. H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH has been shown to increase the production of growth hormone by stimulating the pituitary gland. Moreover, this peptide has been used in the development of new drugs for the treatment of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H113N29O16/c1-4-29(2)42(54(103)104)87-53(102)43(30(3)90)88-51(100)37(17-11-27-78-59(72)73)83-47(96)36(16-10-26-77-58(70)71)84-52(101)39(28-89)86-49(98)32(12-5-6-22-60)80-46(95)34(14-8-24-75-56(66)67)82-50(99)38(19-21-41(63)92)85-48(97)35(15-9-25-76-57(68)69)81-45(94)33(13-7-23-74-55(64)65)79-44(93)31(61)18-20-40(62)91/h29-39,42-43,89-90H,4-28,60-61H2,1-3H3,(H2,62,91)(H2,63,92)(H,79,93)(H,80,95)(H,81,94)(H,82,99)(H,83,96)(H,84,101)(H,85,97)(H,86,98)(H,87,102)(H,88,100)(H,103,104)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,42-,43-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSCOQGCZIVUGN-LRZRRLEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H113N29O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1484.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

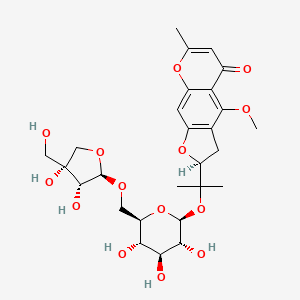

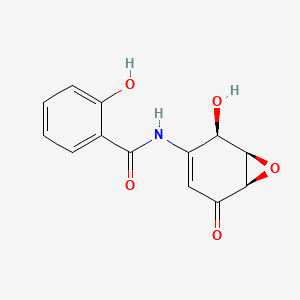


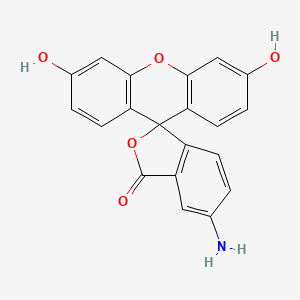

![Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate](/img/structure/B560661.png)
